Cas no 215652-51-0 ((2S,3R)-2,3-Diaminobutanoic acid dihydrochloride)

(2S,3R)-2,3-Diaminobutanoic acid dihydrochloride is a chiral, non-proteinogenic amino acid derivative with two stereogenic centers, making it a valuable building block in asymmetric synthesis and pharmaceutical research. The dihydrochloride salt form enhances solubility and stability, facilitating handling in aqueous systems. Its dual amino functionality allows for selective modifications, enabling applications in peptide synthesis, ligand design, and catalyst development. The defined (2S,3R) stereochemistry ensures precise control over molecular interactions, critical for studying enzyme mechanisms or designing bioactive compounds. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships. High purity grades are available to meet rigorous research standards.
(2S,3R)-2,3-Diaminobutanoic acid dihydrochloride structure
215652-51-0 structure
Product Name:(2S,3R)-2,3-Diaminobutanoic acid dihydrochloride
CAS No:215652-51-0
MF:C4H12Cl2N2O2
MW:191.056279182434
CID:253143
PubChem ID:71463684
Update Time:2025-05-19

(2S,3R)-2,3-Diaminobutanoic acid dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • (2S,3R)-2,3-Diaminobutanoic acid dihydrochloride
    • Butanoicacid, 2,3-diamino-, dihydrochloride, (2S,3R)- (9CI)
    • (3R,2S)-2,3-DIAMINOBUTYRIC ACID 2HCL
    • Butanoic acid,2,3-diamino-, hydrochloride (1:2), (2S,3R)-
    • (2S, 3R)-2, 3-diaminobutanoic acid;dihydrochloride
    • 215652-51-0
    • CS-0257726
    • (2S,3R)-2,3-Diaminobutanoicaciddihydrochloride
    • EN300-6762651
    • MDL: MFCD09836086
    • Inchi: 1S/C4H10N2O2.2ClH/c1-2(5)3(6)4(7)8;;/h2-3H,5-6H2,1H3,(H,7,8);2*1H/t2-,3+;;/m1../s1
    • InChI Key: DOZGWJGZHSTDJL-OTUWWBTESA-N
    • SMILES: Cl.Cl.OC([C@H]([C@@H](C)N)N)=O

Computed Properties

  • Exact Mass: 190.0275830g/mol
  • Monoisotopic Mass: 190.0275830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 94
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 89.3Ų

Experimental Properties

  • PSA: 89.34000
  • LogP: 1.75010

(2S,3R)-2,3-Diaminobutanoic acid dihydrochloride Pricemore >>

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Additional information on (2S,3R)-2,3-Diaminobutanoic acid dihydrochloride

Recent Advances in the Study of (2S,3R)-2,3-Diaminobutanoic Acid Dihydrochloride (CAS: 215652-51-0)

The compound (2S,3R)-2,3-Diaminobutanoic acid dihydrochloride (CAS: 215652-51-0) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the importance of (2S,3R)-2,3-Diaminobutanoic acid dihydrochloride as a chiral building block in the synthesis of peptidomimetics and other bioactive molecules. Its stereochemistry and functional groups make it a versatile intermediate for the development of novel therapeutics, particularly in the areas of antimicrobial and anticancer agents. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy in enhancing the stability and bioavailability of peptide-based drugs.

In terms of synthesis, advancements have been made in optimizing the production of (2S,3R)-2,3-Diaminobutanoic acid dihydrochloride. A recent paper in Organic Process Research & Development (2024) described a scalable and cost-effective method for its enantioselective synthesis, which could facilitate its broader use in industrial applications. The method employs asymmetric hydrogenation and achieves high yields with minimal byproducts, addressing previous challenges in large-scale production.

Biological studies have also shed light on the compound's mechanism of action. Research published in Bioorganic & Medicinal Chemistry Letters (2023) revealed that (2S,3R)-2,3-Diaminobutanoic acid dihydrochloride exhibits inhibitory effects on specific enzymes involved in bacterial cell wall synthesis, suggesting its potential as a lead compound for new antibiotics. Additionally, its role in modulating immune responses has been explored, with promising results in preclinical models of autoimmune diseases.

Looking ahead, the integration of (2S,3R)-2,3-Diaminobutanoic acid dihydrochloride into drug discovery pipelines is expected to grow, particularly as researchers continue to uncover its multifaceted biological activities. Collaborative efforts between academic institutions and pharmaceutical companies are underway to further evaluate its therapeutic potential and optimize its pharmacokinetic properties. This compound represents a compelling example of how chiral amino acid derivatives can drive innovation in medicinal chemistry.

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